Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the β-position of the propanoate backbone. This compound (CAS: 1393524-16-7 and 368866-33-5) is structurally distinguished by the cyclic ether moiety, which enhances solubility and metabolic stability compared to purely aromatic analogs . It is frequently utilized as a building block in pharmaceutical chemistry, particularly in the synthesis of small-molecule inhibitors and prodrugs. The stereochemistry of the amino acid (denoted as 2S in related derivatives) is critical for its biological activity, as seen in similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-(oxan-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWXJCRWBPDXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191997-33-7 | |
| Record name | methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride, often referred to as a derivative of methyl 3-amino-2-(oxan-4-ylmethyl)propanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and applications in drug development.
The molecular formula for this compound is , with a molecular weight of approximately . The compound features a unique oxan ring structure alongside an amino group and an ester functionality, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₃ |
| Molecular Weight | 237.72 g/mol |
| Functional Groups | Amino, Ester |
| Structural Features | Oxan ring |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures can interact with bacterial cell membranes or inhibit enzyme activity, leading to reduced viability of pathogens. Further investigations are required to elucidate the specific mechanisms involved in its antimicrobial effects.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially blocking their function.
- Interaction with Biological Molecules : The ester group may undergo hydrolysis to release active metabolites that interact with various biomolecules.
- Structural Stability : The oxan ring provides stability that may enhance the compound's binding affinity to target sites.
Case Studies and Research Findings
Recent studies have focused on the biological interactions of this compound:
- Drug Development Applications : Researchers have explored its potential as a scaffold for developing new drugs targeting specific diseases, particularly due to its unique structural features that allow for diverse modifications.
- Fluorescent Properties : Some derivatives have shown promise in fluorescence-based assays, which can be utilized for tracking biological interactions in vitro.
- Comparative Studies : Comparative analyses with related compounds have been conducted to understand the nuances of its biological activity. For instance, derivatives like methyl 3-amino-2-methylpropanoate exhibit simpler structures and potentially different reactivities.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-2-methylpropanoate | C₅H₁₁NO₂ | Simpler structure; fewer functional groups |
| Methyl 3-amino-2-(oxan-3-ylmethyl)propanoate | C₁₀H₁₈N₂O₃ | Different oxane structure; different reactivity |
| Methyl 4-amino-3-(oxan-4-ylmethyl)butanoate | C₁₀H₁₉NO₃ | Variation in chain length; affects activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table summarizes key structural differences and properties of Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride and its analogs:
Key Observations:
- Solubility and Stability : The oxan-4-yl group in the target compound improves water solubility compared to aromatic substituents (e.g., biphenyl or nitrophenyl), which are more lipophilic. Cyclic ethers like tetrahydropyran also confer metabolic stability by resisting oxidative degradation .
- Pharmacological Relevance : The 4-methoxy-biphenyl derivative (GR 127935) is a well-documented serotonin receptor antagonist, highlighting how aromatic systems modulate receptor binding .
Pharmacological Implications
- Receptor Binding : The biphenyl and indolyl analogs exhibit stronger π-π interactions with hydrophobic receptor pockets, whereas the oxan-4-yl group may favor hydrogen bonding with polar residues .
- Prodrug Potential: Ester derivatives like the target compound are often designed as prodrugs, leveraging esterase-mediated hydrolysis for activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
